N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-19-13-20(2)15-21(14-19)29(34)30-9-10-32-17-27(23-5-3-4-6-24(23)32)37-18-28(33)31-22-7-8-25-26(16-22)36-12-11-35-25/h3-8,13-17H,9-12,18H2,1-2H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLECQCPBJTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The compound's structure can be broken down into several key components:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its potential biological activity.
- Indole derivative : Often associated with various pharmacological effects.
- Thioether linkage : May enhance the compound's bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 461.58 g/mol |
| Molecular Formula | C23H26N2O3S |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimycobacterial Activity
Recent studies have identified derivatives of the dihydrobenzo[b][1,4]dioxin scaffold as potent inhibitors of DprE1, an essential enzyme in the biosynthesis of mycobacterial cell walls. The compound shows promising activity against Mycobacterium tuberculosis, indicating its potential as a new therapeutic agent for tuberculosis treatment .
The proposed mechanism involves the inhibition of DprE1, leading to disruption in cell wall synthesis. This is critical for the survival of Mycobacterium tuberculosis, making DprE1 a valuable target for drug development.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the dihydrobenzo[b][1,4]dioxin and indole portions significantly influence the biological activity. For instance:
- Substituents on the indole ring : Altering these groups can enhance binding affinity to DprE1.
- Length and nature of the thioether chain : Variations can affect solubility and permeability across bacterial membranes.
Study 1: Inhibition of DprE1
In a study published in Nature Communications, researchers synthesized various analogs based on the dihydrobenzo[b][1,4]dioxin scaffold. The most potent compounds demonstrated IC50 values in the low micromolar range against DprE1, showcasing their potential as lead compounds for further development .
Study 2: Antimicrobial Spectrum
A broader antimicrobial assessment was conducted to evaluate the compound's efficacy against other pathogens. The results indicated moderate activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains, suggesting a selective mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound’s thioether and indole groups distinguish it from simpler benzamide derivatives like , which lack heterocyclic complexity.
- Compared to thiazolidinone-containing analogs (e.g., 9m ), the target’s benzamide core may offer greater stability but lower synthetic accessibility (e.g., 9m’s 7% yield suggests challenging synthesis).
Bioactivity and Computational Predictions
- Bioactivity Clustering : Compounds with dihydrobenzo dioxin and aromatic cores (e.g., target, 9m) may cluster into groups with anti-cancer or enzyme-inhibitory activities due to structural similarities .
- Molecular Similarity Metrics :
- QSAR Predictions : The dihydrobenzo dioxin moiety in the target may enhance binding to oxidoreductases or cytochrome P450 enzymes, similar to analogs in PubChem’s bioactivity datasets .
Challenges and Opportunities
- Synthetic Complexity : Multi-functional groups (thioether, indole) require precise reaction control to avoid byproducts .
- Bioactivity Validation : While computational models suggest kinase or protease inhibition, empirical testing is needed to confirm targets .
- Solubility Optimization : Introducing polar groups (e.g., methoxy in ) could improve the target’s pharmacokinetic profile.
Q & A
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Include detailed reaction conditions (solvent purity, temperature gradients, catalyst loading) in SI. Provide -NMR spectra (with integration ratios) and HRMS data in all publications. For novel intermediates, deposit crystallographic data in the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
